Increased Molecular Weight and Lipophilicity vs. Unsubstituted Analog
The presence of the chlorine atom at the 4-position of the pyrazole ring results in a significant increase in both molecular weight and lipophilicity compared to the unsubstituted analog, 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline. This directly impacts its behavior in biological assays and synthetic protocols. The computed XLogP3-AA for the target compound is 1.8 [1], while the unsubstituted analog has an XLogP3 of approximately 1.3 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline, XLogP3: ~1.3 |
| Quantified Difference | +0.5 logP units |
| Conditions | Computed values from PubChem (release 2021.05.07). |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical parameter in drug discovery, potentially leading to improved cellular activity or bioavailability in subsequent derivative compounds.
- [1] PubChem. (2024). 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline. PubChem Compound Summary for CID 60136535. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline. Computed Properties. PubChem Compound Summary for CID 53402529. National Center for Biotechnology Information. View Source
